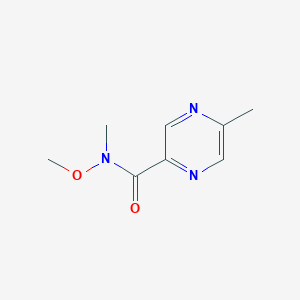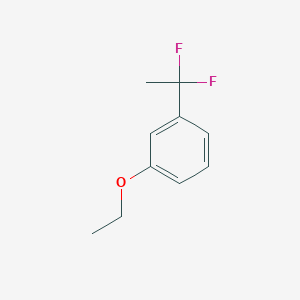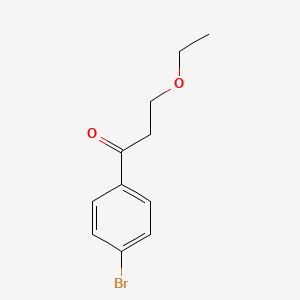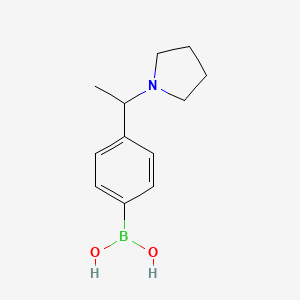![molecular formula C8H5N3O4 B1390748 5-硝基-1H-吡咯并[2,3-b]吡啶-2-羧酸 CAS No. 1150618-15-7](/img/structure/B1390748.png)
5-硝基-1H-吡咯并[2,3-b]吡啶-2-羧酸
描述
“5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C8H5N3O4 . It has a molecular weight of 207.14 g/mol . The IUPAC name for this compound is 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid”, has been reported in the literature . The synthesis involves a ring cleavage methodology reaction for the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” can be represented by the canonical SMILES string: C1=C2C=C(NC2=NC=C1N+[O-])C(=O)O .Chemical Reactions Analysis
While specific chemical reactions involving “5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” are not detailed in the search results, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 112 Ų, a heavy atom count of 15, and a complexity of 290 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 .科学研究应用
癌症治疗
5-硝基-1H-吡咯并[2,3-b]吡啶被用作合成Cdc7激酶抑制剂的试剂,该抑制剂正在作为一种治疗癌症的新方法被探索。 这些抑制剂靶向参与DNA复制的特定激酶,被认为是针对各种癌症的潜在治疗剂 .
抗癌剂
该化合物还用作合成4-苯胺喹唑啉的中间体,后者是潜在的抗癌剂。 这些化合物在抑制癌细胞生长方面显示出前景 .
神经和免疫系统疾病
吡咯并[3,4-c]吡啶是一种相关的化合物类别,已被发现可以治疗与神经和免疫系统相关的疾病。 虽然没有直接提到5-硝基-1H-吡咯并[2,3-b]吡啶,但考虑到结构相似性,有可能探索类似的活性 .
抗糖尿病活性
同一类化合物也因其抗糖尿病特性而被研究。 这表明了5-硝基-1H-吡咯并[2,3-b]吡啶在糖尿病治疗或管理方面的潜在研究方向 .
抗分枝杆菌和抗病毒活性
吡咯并[3,4-c]吡啶表现出抗分枝杆菌和抗病毒活性。 这表明5-硝基-1H-吡咯并[2,3-b]吡啶可以被研究用于治疗细菌感染,特别是分枝杆菌,以及病毒感染 .
FGFR抑制剂
1H-吡咯并[2,3-b]吡啶衍生物已被设计为有效的FGFR抑制剂。 该化合物的5位是至关重要的,因为它可以提供一个氢键受体,这对抑制成纤维细胞生长因子受体(FGFR)的活性至关重要,FGFR是癌症治疗中的重要靶点 .
作用机制
Target of Action
The primary target of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, also known as 5-Nitro-7-azaindole-2-carboxylic acid, is the Cdc7 kinase . This kinase plays a crucial role in the initiation of DNA replication and cell cycle progression, making it an attractive target for cancer therapy .
Mode of Action
The compound interacts with its target, Cdc7 kinase, by binding to its active site . This interaction inhibits the kinase’s activity, thereby disrupting the initiation of DNA replication and cell cycle progression
Biochemical Pathways
The inhibition of Cdc7 kinase affects the DNA replication pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on continuous DNA replication for their rapid proliferation . The downstream effects of this disruption can include reduced tumor growth and potentially, tumor regression .
Pharmacokinetics
The compound’s predicted properties include a melting point of 280℃, a boiling point of 3928±350 °C, and a density of 158±01 g/cm3 These properties may influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA replication and cell cycle progression . This can lead to cell cycle arrest and apoptosis in cancer cells . The compound has been used in the synthesis of potential anticancer agents, suggesting that it may have therapeutic effects in cancer treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability Other factors such as pH and the presence of other substances in the environment could also potentially influence the compound’s action and efficacy.
生化分析
Biochemical Properties
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific kinases. It interacts with enzymes such as Cdc7 kinase, which is involved in the regulation of the cell cycle . The compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the kinase, leading to its inhibition . This interaction is essential for its potential use as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by inhibiting kinase activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of Cdc7 kinase by this compound can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells . Additionally, it has been shown to affect the activity of other kinases, further influencing cellular processes.
Molecular Mechanism
At the molecular level, 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active site of Cdc7 kinase, forming hydrogen bonds that stabilize the inhibitor-enzyme complex . This binding inhibits the kinase’s activity, leading to downstream effects on cell cycle regulation and gene expression . The compound’s ability to inhibit multiple kinases makes it a potent agent in disrupting cancer cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on kinases, although its potency may decrease with prolonged exposure . These temporal effects are crucial for understanding its potential as a long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach its target sites to exert its inhibitory effects on kinases.
Subcellular Localization
The subcellular localization of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can interact with its target kinases . The compound’s activity and function are closely linked to its localization, as it needs to be in the right place at the right time to exert its effects.
属性
IUPAC Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-2-4-1-5(11(14)15)3-9-7(4)10-6/h1-3H,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVYATUJBANZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653968 | |
| Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-15-7 | |
| Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














